ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate
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Description
Ethyl 2-(5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C21H22N2O2 . It is also known as 1H-Benzimidazole-1-acetic acid, 5,6-dimethyl-2-(2-phenylethenyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C21H22N2O2 . The exact structural layout can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 334.41 and a density of 1.1±0.1 g/cm3 . Its boiling point is 527.9±60.0 °C at 760 mmHg . More specific properties like solubility, refractive index, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- A study details the synthesis and crystal structure of tetrahydrobis-benzimidazodiazocine derivatives, showcasing the structural diversity achievable with benzimidazole compounds and their potential as building blocks for more complex molecular architectures (Elguero et al., 1976).
- Another research elaborates on the synthesis, characterization, and antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, indicating the potential of benzimidazole compounds in developing new antimicrobial agents (Salahuddin et al., 2017).
- The addition reactions of benzimidazoles with acetylenic esters to yield various heterocyclic compounds further demonstrate the versatility of benzimidazole derivatives in organic synthesis and potential applications in designing novel molecules with desired properties (Acheson & Verlander, 1972).
Potential Applications
- Research into the crystal structure of certain benzimidazole derivatives sheds light on their conformation and potential biological activity, suggesting their utility in drug design and pharmaceutical applications (Ozbey et al., 2001).
- A novel route to dihydropyrimido benzimidazole carboxylates under solvent-free conditions has been developed, demonstrating an environmentally friendly approach to synthesizing complex molecules that could find applications in medicinal chemistry and drug synthesis (Meziane et al., 1998).
Properties
IUPAC Name |
ethyl 2-[5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-25-21(24)14-23-19-13-16(3)15(2)12-18(19)22-20(23)11-10-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFYMXFWSMYBPD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=C(C=C(C(=C2)C)C)N=C1/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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